L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester

Catalog No.
S12836990
CAS No.
M.F
C18H24NO6-
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-...

Product Name

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoate

Molecular Formula

C18H24NO6-

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/p-1/t14-/m0/s1

InChI Key

NEJPFSNBCOTZHN-AWEZNQCLSA-M

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)[O-]

L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester, often referred to as Boc-N-Me-Glu(Obzl)-OH, is a synthetic derivative of glutamic acid. This compound features a tert-butoxycarbonyl (Boc) protective group on the amino group and a benzyl ester on the carboxyl group, with a methyl substitution on the side chain. It serves as an important intermediate in peptide synthesis and other complex organic molecules. The presence of the Boc group allows for selective reactions while protecting the amino functionality, making it a valuable reagent in organic chemistry .

, including:

  • Oxidation: The benzyl ester can be oxidized to form benzaldehyde derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can revert the ester back to its carboxylic acid form, typically involving lithium aluminum hydride or sodium borohydride.
  • Substitution: The Boc group can be removed under acidic conditions, while the benzyl ester can be cleaved using hydrogenation or strong acids .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.
  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution: Trifluoroacetic acid (TFA) for Boc deprotection; palladium on carbon (Pd/C) with hydrogen gas for benzyl ester cleavage .

L-Glutamic acid derivatives are known for their significant roles in biological systems. They participate in neurotransmission as glutamate, which is crucial for synaptic plasticity and memory function. The specific derivative discussed here has not been extensively studied for unique biological activities but is utilized in peptide synthesis that may lead to biologically active compounds. Its structural modifications may influence its interaction with biological targets and pathways .

The synthesis of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester typically involves several key steps:

  • Protection of the Amino Group: Glutamic acid is reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group.
  • Esterification of the Carboxyl Group: The carboxylic acid is then esterified with benzyl alcohol using coupling reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.
  • Methylation of the Side Chain: The side chain is methylated using methyl iodide in the presence of a base .

L-Glutamic acid derivatives are widely used in:

  • Peptide Synthesis: Serving as building blocks for various peptides and proteins.
  • Pharmaceutical Development: Acting as intermediates in synthesizing bioactive compounds and drugs.
  • Research: Utilized in studies related to neurotransmission and metabolic pathways involving amino acids .

Several compounds share structural similarities with L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester. Here are a few notable examples:

Compound NameStructureUnique Features
L-Glutamic AcidStandard amino acidNatural occurrence; central role in metabolism
N-Benzyloxycarbonyl-L-glutamic AcidBenzyl protection on amino groupUsed in peptide synthesis; different protective group
L-Phenylalanine Methyl EsterMethyl ester of another amino acidSimilar methylation but lacks glutamic acid's unique side chain
5-BenzylhydantoinHydantoin derivative from phenylalanineExhibits different biological activities; used as an anticonvulsant

Uniqueness

The uniqueness of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester lies in its specific combination of protective groups and structural features that enhance its utility in peptide synthesis while providing stability against unwanted reactions during chemical transformations .

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

350.16036249 g/mol

Monoisotopic Mass

350.16036249 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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